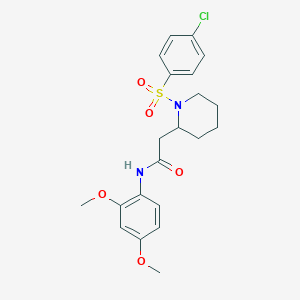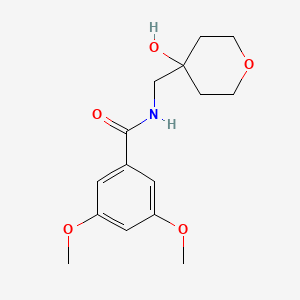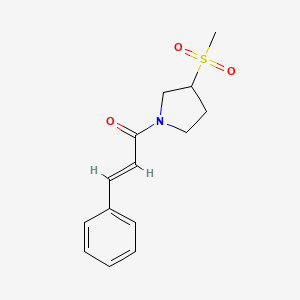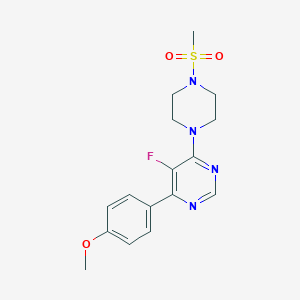
4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine” is likely to be an organic compound given its composition. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a styryl group, which is a two-ring structure with a double bond .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like free radical polymerization . The process typically involves a monomer with a free radical polymerizable group and a photocrosslinkable group .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on its functional groups. For instance, the styryl group might undergo reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of a fluorostyryl group could impact the compound’s photophysical properties .Wissenschaftliche Forschungsanwendungen
Photocrosslinking Polymers
The compound can be used in the synthesis of photocrosslinkable polymers . These polymers have a wide range of applications in emerging fields such as biomedical applications, tissue engineering, 3D printing, negative photo resist, diabetic wound healing, biodegradable adhesives, biological sensing and imaging applications, mesh for regeneration tissues, nano composite ink, and photolithography .
Photofunctional Polymers
The compound can be used in the synthesis of photofunctional polymers . These polymers have functional groups that give them chemical reactivity, photo thermal, biological or medicinal approach to a subsequent modification of the polymer for required applications .
Tuning Photophysical Properties
The compound can be used to tune the structures and photophysical properties of certain materials . This can be particularly useful in the development of materials with specific optical properties.
Aggregation-Induced Emission (AIE)
The compound can be used in the development of materials with aggregation-induced emission (AIE) properties . AIE is a phenomenon where certain compounds emit light when they aggregate, and it has potential applications in various fields such as bio-imaging, chemical sensors, and optoelectronic devices .
Solvatochromic Properties
The compound can be used in the development of materials with solvatochromic properties . Solvatochromism is the ability of a chemical substance to change color due to a change in its solvent or in the polarity of the solvent. This property has potential applications in various fields such as sensors and optoelectronic devices .
Synthesis of Fluorinated Derivatives
The compound can be used in the synthesis of fluorinated derivatives . These derivatives can have different crystal packing and photophysical properties in the solid state, which can be useful in various applications .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[(E)-2-(4-fluorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2S/c1-15(2)10-13(17-14(18-15)19-3)9-6-11-4-7-12(16)8-5-11/h4-10H,1-3H3,(H,17,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMYHJKDNBKURJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=N1)SC)C=CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=N1)SC)/C=C/C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2796789.png)
![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2796793.png)
![N-Tert-butyl-4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2796795.png)

![(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone](/img/structure/B2796799.png)

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]-1(2H,4H)-quinazolinyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2796801.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2796804.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2796806.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone](/img/structure/B2796808.png)